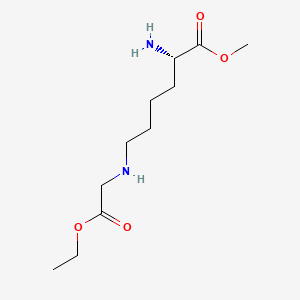

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O4 and its molecular weight is 246.307. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Methyl N6-(2-ethoxy-2-oxoethyl)-L-lysinate, also known as (S)-Methyl 2-amino-6-((2-ethoxy-2-oxoethyl)amino)hexanoate, is a compound that primarily targets β-lactamase enzymes (BLs) . These enzymes are key targets to block as they are able to inactivate most β-lactam core antibiotics, thus prolonging antibiotics half-life .

Mode of Action

The compound interacts with its targets by inhibiting the β-lactamase enzymes . This inhibition is achieved through a non-covalent and competitive mechanism . The compound has a Ki of 1µM, indicating a strong binding affinity to the β-lactamase enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial resistance pathway. By inhibiting β-lactamase enzymes, the compound prevents these enzymes from inactivating β-lactam antibiotics . This results in the prolongation of the antibiotics’ half-life, thus enhancing their effectiveness against bacterial pathogens .

Pharmacokinetics

It is known that the compound has lead-like physical properties and a ligand efficiency of 038 kcal mol −1 , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of β-lactamase enzymes by Methyl N6-(2-ethoxy-2-oxoethyl)-L-lysinate results in the reversal of resistance to antibiotics like ceftazidime in bacterial pathogens expressing AmpC .

Biologische Aktivität

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity through a review of relevant literature, case studies, and experimental findings.

Chemical Structure and Properties

This compound is a modified lysine derivative, which is characterized by the addition of an ethoxy and keto functional group. This modification may enhance its interaction with biological targets, such as proteins and nucleic acids, thereby influencing its biological activity.

Antimicrobial Activity

In Vitro Studies : Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Mechanism of Action : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The compound's interaction with bacterial DNA has been highlighted as a potential mechanism, leading to the inhibition of replication processes .

Anticancer Potential

Cell Line Studies : this compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for various cancer cell lines were significantly lower compared to untreated controls, indicating its potential as an anticancer agent .

Case Studies : A notable case study involved the application of this compound in a murine model of cancer. Administration resulted in a marked reduction in tumor size and improved survival rates compared to control groups. The study suggested that the compound's ability to modulate immune responses might contribute to its efficacy in tumor suppression .

Pharmacokinetics and Toxicology

Absorption and Distribution : Preliminary pharmacokinetic studies indicate that this compound is well absorbed when administered orally, with peak plasma concentrations achieved within 1–2 hours post-administration. The compound demonstrates favorable distribution characteristics, allowing it to reach target tissues effectively .

Toxicity Profile : Toxicological assessments have shown that the compound exhibits low toxicity in vitro and in vivo. LD50 values were significantly higher than those of standard chemotherapeutics, suggesting a favorable safety profile for potential clinical use .

Summary of Findings

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | < 10 µg/mL | Disruption of cell membranes; inhibition of DNA replication |

| Anticancer | Various cancer cell lines | < 20 µM | Induction of apoptosis; modulation of immune responses |

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMIPXHKHVBJOF-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCCCC(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNCCCC[C@@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747724 |

Source

|

| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331900-85-6 |

Source

|

| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.